Trioxifene

Vue d'ensemble

Description

Le trioxifène est un modulateur sélectif des récepteurs aux œstrogènes qui a été développé pour son utilisation potentielle dans le traitement du cancer du sein et du cancer de la prostate. Il présente une activité de liaison compétitive contre l'estradiol pour le récepteur alpha des œstrogènes et une activité antagoniste contre l'expression des gènes médiée par le récepteur alpha des œstrogènes . Malgré ses propriétés prometteuses, le trioxifène a été abandonné lors du développement préclinique et clinique .

Méthodes De Préparation

La synthèse du trioxifène implique la condensation de la bêta-tétralone avec le 4-méthoxybenzoate de phényle en utilisant de l'amidure de sodium dans le tétrahydrofurane, ce qui donne la 3,4-dihydro-1-(4-méthoxybenzoyl)-2(1H)-naphtalénone. Cet intermédiaire est ensuite soumis à une réaction de Grignard avec le bromure de 4-méthoxyphénylmagnésium

Analyse Des Réactions Chimiques

Le trioxifène subit diverses réactions chimiques, notamment :

Oxydation : Le trioxifène peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant le trioxifène sont moins fréquentes, compte tenu de sa stabilité structurale.

Substitution : Le trioxifène peut subir des réactions de substitution, en particulier en ce qui concerne ses cycles aromatiques.

Applications de la recherche scientifique

Médecine : En tant que modulateur sélectif des récepteurs aux œstrogènes, le trioxifène a été étudié pour le traitement du cancer du sein et du cancer de la prostate.

Mécanisme d'action

Le trioxifène exerce ses effets en se liant de manière compétitive au récepteur alpha des œstrogènes, inhibant ainsi la liaison de l'estradiol. Cette activité antagoniste empêche l'expression des gènes médiée par le récepteur alpha des œstrogènes, ce qui est crucial dans la prolifération de certaines cellules cancéreuses . L'action antimetastatique du composé est censée être médiée par ses propriétés antagonistes du récepteur alpha des œstrogènes .

Applications De Recherche Scientifique

Breast Cancer Treatment

Trioxifene's most notable application is in the management of advanced breast cancer. A clinical trial involving 69 patients evaluated the efficacy of this compound mesylate in varying doses (5 mg, 10 mg, and 20 mg). The results indicated:

- Complete Response : 10% (5 patients)

- Partial Response : 42% (22 patients)

- No Change : 17% (9 patients)

The median time to disease progression was approximately 12 months. Notably, positive estrogen receptor status correlated with higher response rates .

Prevention of Breast Cancer

This compound has also been investigated for its preventive capabilities against breast cancer. Its ability to maintain bone density while preventing mammary carcinogenesis positions it as a potential alternative to traditional hormone replacement therapies that carry risks such as endometrial cancer .

Comparative Efficacy with Other SERMs

This compound is often compared with other SERMs like tamoxifen and raloxifene. While tamoxifen has been a standard treatment for ER-positive breast cancer, this compound may offer advantages due to its lower uterotrophic activity, which could reduce the risk of adverse effects associated with prolonged estrogen receptor activation in the uterus .

| Drug | Efficacy in Breast Cancer | Uterotrophic Activity | Additional Benefits |

|---|---|---|---|

| This compound | Moderate | Low | Bone density maintenance |

| Tamoxifen | High | High | Effective but higher risk for endometrial cancer |

| Raloxifene | Moderate | Low | Osteoporosis prevention |

Efficacy in Metastatic Models

In preclinical studies using rodent models, this compound demonstrated significant inhibition of metastasis in prostate carcinoma models, extending survival rates among treated subjects . This suggests potential applications beyond breast cancer and into other hormone-dependent malignancies.

Resistance Mechanisms

Research has also focused on understanding acquired resistance to antihormone therapies like this compound. Studies utilizing ER-positive cell lines have provided insights into how tumors adapt over time, emphasizing the need for ongoing research to develop combination therapies that can overcome resistance mechanisms .

Mécanisme D'action

Trioxifene exerts its effects by competitively binding to estrogen receptor alpha, thereby inhibiting the binding of estradiol. This antagonistic activity prevents estrogen receptor alpha-mediated gene expression, which is crucial in the proliferation of certain cancer cells . The compound’s antimetastatic action is believed to be mediated by its estrogen receptor alpha antagonistic properties .

Comparaison Avec Des Composés Similaires

Le trioxifène est similaire à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le raloxifène. Il est unique dans son affinité de liaison spécifique et son activité antagoniste contre le récepteur alpha des œstrogènes . Des composés similaires comprennent :

Tamoxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.

Raloxifène : Utilisé pour prévenir l'ostéoporose et réduire le risque de cancer du sein chez les femmes ménopausées.

La structure et les propriétés de liaison uniques du trioxifène le distinguent de ces composés, bien qu'il partage des objectifs thérapeutiques similaires.

Activité Biologique

Trioxifene, also known as LY-133,314 or this compound mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.

This compound exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .

Phase I/II Trials

A significant study evaluated the effectiveness of this compound mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:

- Complete Response : 10% (5 patients)

- Partial Response : 42% (22 patients)

- No Change : 17% (9 patients)

The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.

Comparison with Tamoxifen

This compound was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, this compound was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .

Side Effects

The safety profile of this compound shows that it is generally well-tolerated. Common side effects include:

- Hot Flashes : 20%

- Leukopenia : 41%

- Nausea : 31%

The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), this compound demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .

- Hormonal Effects : Research indicated that during treatment with this compound, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .

Summary Table of Clinical Findings

| Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |

|---|---|---|---|---|---|

| Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |

| Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |

Propriétés

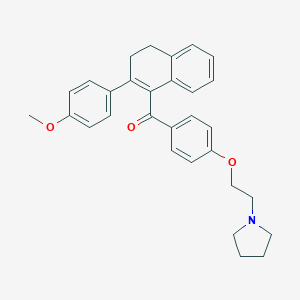

IUPAC Name |

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLINDYFMDHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68307-81-3 (methanesulfonate) | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212997 | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-84-1 | |

| Record name | Trioxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.